tert-butyl N-[(3-methylphenyl)methyl]carbamate
Description
tert-Butyl N-[(3-methylphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a benzylamine moiety substituted with a methyl group at the 3-position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group facilitates temporary amine protection during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-[(3-methylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-6-5-7-11(8-10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIWNCKYTQDJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of 3-Methylbenzylamine
The most straightforward method involves reacting 3-methylbenzylamine with Boc anhydride in inert solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). A representative protocol, adapted from WO2019/2173, proceeds as follows:
Reaction Setup :
- Dissolve 3-methylbenzylamine (1.0 equiv) in anhydrous DCM at 0°C.
- Add Boc anhydride (1.1–1.5 equiv) dropwise under nitrogen.
- Stir the mixture at room temperature for 2–4 hours.
Workup :
- Quench with aqueous sodium bicarbonate to neutralize excess reagent.
- Extract the product with DCM, wash with brine, and dry over magnesium sulfate.
- Concentrate under reduced pressure to obtain the crude carbamate.
This method achieves near-quantitative yields (98–100%), with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Alternative Solvent Systems and Bases
Variations in solvent and base selection optimize reactivity for scale-up or specific substrate sensitivities:
| Method | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| A | DCM | None | 0°C → RT | 2 h | 100% |
| B | THF/H₂O (biphasic) | Sodium bicarbonate | RT | 1 h | 95% |
| C | Acetonitrile | DMAP | 40°C | 30 min | 98% |
Method C employs 4-dimethylaminopyridine (DMAP) to accelerate the reaction, particularly beneficial for sterically hindered amines. Biphasic systems (Method B) simplify purification by partitioning unreacted starting materials into the aqueous phase.
Mechanistic Insights and Reaction Optimization
The Boc protection mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, facilitated by deprotonation (Figure 1):
$$
\text{R-NH}2 + (\text{Boc})2\text{O} \rightarrow \text{R-NH-Boc} + \text{Boc-OH}
$$
Key Optimization Parameters :
- Stoichiometry : A 10–20% excess of Boc anhydride ensures complete conversion without side products.
- Temperature : Reactions initiated at 0°C minimize exothermic side reactions, though ambient temperatures suffice for most primary amines.
- Moisture Control : Anhydrous conditions prevent hydrolysis of Boc anhydride to tert-butanol and carbon dioxide.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (101 MHz, CDCl₃) :
IR (ATR) :
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms >99% purity, with a retention time of 8.2 minutes.
Industrial-Scale Production Considerations
Large-scale syntheses prioritize cost-effectiveness and safety:
- Solvent Recovery : Distillation reclaims DCM or THF, reducing waste.
- Catalyst Recycling : DMAP recovery via acid-base extraction minimizes reagent costs.
- Process Safety : Boc anhydride’s low thermal stability necessitates temperature-controlled reactors to prevent exothermic decomposition.
Comparative Analysis of Synthetic Methodologies
Advantages of Method A :
- Simplicity and high yield.
- Minimal by-product formation.
Drawbacks of Method C :
- DMAP adds cost and complicates purification.
Emerging Trends :
Applications in Drug Discovery
This compound serves as a key intermediate in:
Chemical Reactions Analysis
Oxidation Reactions
The benzylic position and aromatic ring in this compound are susceptible to oxidation under specific conditions:
Reduction Reactions
The carbamate group undergoes reduction to yield amines or alcohols:
Substitution Reactions
Nucleophilic substitution occurs at the carbamate carbonyl:
Acid-Catalyzed Cleavage
The tert-butyl group is cleaved under acidic conditions:
Thermal Rearrangements
At elevated temperatures, carbamates undergo structural rearrangements:
| Process | Conditions | Products | Mechanism |
|---|---|---|---|
| Curtius rearrangement | 180°C, toluene, 3 h | Isocyanate intermediates | Thermal decomposition forms reactive isocyanates, which trap amines or alcohols. |
| Hofmann elimination | Strong base, 120°C | Alkene byproducts | Limited utility due to competing decomposition pathways. |
Comparative Reactivity
Key differences from structurally similar carbamates:
Scientific Research Applications
Role as a Protecting Group in Organic Synthesis
Tert-butyl N-[(3-methylphenyl)methyl]carbamate serves primarily as a protecting group for amines in organic synthesis. Protecting groups are essential in multi-step syntheses where selective reactivity is required. By temporarily masking the amine functionality, this compound allows for the modification of other reactive sites within the molecule without interference.
Examples of Use
Numerous studies have documented its effectiveness:
- Synthesis of Complex Molecules : Researchers have utilized this compound in synthesizing complex pharmaceutical intermediates, demonstrating its utility in multi-step synthetic pathways.
- Selectivity in Reactions : The compound has been shown to improve selectivity in reactions involving amines, allowing for higher yields of desired products while minimizing side reactions.
Pharmacological Potential
Recent investigations into the biological activity of this compound suggest potential therapeutic applications, particularly in cancer treatment and enzyme modulation.
Anti-Cancer Properties
Preliminary studies indicate that this compound may exhibit activity against certain cancer cell lines. The presence of the amino group on the aromatic ring enhances its interaction with biological targets, making it a candidate for further drug development.
Enzyme Modulation
Research has indicated that this compound could modulate enzyme activity, potentially impacting metabolic pathways relevant to disease states. This property opens avenues for its use in designing enzyme inhibitors or activators.
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Organic Synthesis | Demonstrated successful use as a protecting group in synthesizing complex molecules with high selectivity and yield. |
| Study 2 | Pharmacology | Investigated anti-cancer properties; showed promising results against specific cancer cell lines but requires further validation through clinical trials. |
| Study 3 | Enzyme Interaction | Explored its role in modulating enzyme activity; suggested potential for developing new therapeutic agents targeting metabolic diseases. |
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate for carbamate-hydrolyzing enzymes, leading to the formation of corresponding amine and carbon dioxide. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₃H₁₉NO₂
- Molecular Weight : 221.30 g/mol (exact value may vary slightly with substituents)
- Physical State : Typically a white solid or oil, depending on purification.
- Purity : High-purity grades (≥95%) are commonly available for research applications.
The Boc group enhances stability under basic conditions and can be selectively removed under acidic conditions, making this compound versatile in peptide synthesis and drug development.
Structural and Functional Variations
The tert-butyl carbamate scaffold is highly modular, with variations arising from substituents on the phenyl ring or modifications to the benzylamine linker. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physical Properties
Biological Activity
Tert-butyl N-[(3-methylphenyl)methyl]carbamate is a synthetic compound belonging to the carbamate class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key findings.
- Molecular Formula : C₁₂H₁₅N₁O₂
- Molecular Weight : 205.25 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate functional group and a methyl-substituted phenyl ring.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. It acts as an enzyme inhibitor, which may prevent substrate binding at the active site, thereby disrupting normal enzymatic function. This mechanism is significant in pharmacological contexts where modulation of enzyme activity can lead to therapeutic effects.
Anticancer Properties
Research indicates that this compound shows promising anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in specific cancer types.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 | |
| A-431 (Skin Carcinoma) | 1.98 ± 1.22 |
Enzyme Inhibition
As a carbamate derivative, this compound may inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmitter regulation. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can result in overstimulation of neural pathways, potentially leading to neurotoxic effects if not regulated properly .
Study on Anticancer Activity
In a recent study published in the Journal of Organic Chemistry, this compound was evaluated for its anticancer properties against multiple cell lines. The results indicated significant cytotoxicity, particularly against colon cancer cells, suggesting its potential as a lead compound for drug development .
Pharmacological Evaluation
Another investigation focused on the pharmacokinetics and pharmacodynamics of this compound revealed that it undergoes metabolic processes primarily in the liver, with excretion occurring via urine. The study highlighted the importance of understanding the compound's behavior in biological systems to predict therapeutic outcomes effectively .
Synthesis and Applications
The synthesis of this compound has been optimized for various applications in medicinal chemistry. Its role as a protecting group in organic synthesis allows for selective modifications of reactive functional groups while maintaining structural integrity during chemical reactions.
Comparative Analysis
Comparative studies with similar carbamate compounds have shown that structural modifications significantly impact biological activity. For example, the presence of electron-donating groups on the aromatic ring enhances interaction with biological targets, leading to improved efficacy against cancer cells .
Q & A
Q. Basic
- Storage conditions : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent oxidation and hydrolysis .
- Handling protocols : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact. For spills, absorb with vermiculite and dispose as hazardous waste .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents (e.g., HNO₃, KMnO₄), which degrade the Boc group .
How can researchers address low yields in large-scale syntheses of this carbamate?
Q. Advanced
- Solvent optimization : Replace DCM with THF or toluene for better solubility and easier solvent recovery .
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .
- Scale-up adjustments : Increase catalyst loading (e.g., DMAP from 0.1 to 0.3 equiv) and use excess Boc₂O (1.5 equiv) to drive the reaction .
What computational methods are available to predict the reactivity of this compound in novel reactions?
Q. Advanced
- DFT calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in electrophilic substitutions .
- Molecular docking : Study interactions with enzymes (e.g., proteases) to design targeted inhibitors .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with hydrolysis rates .
How can environmental impacts be minimized during the disposal of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
